3,5-diethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
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Overview
Description
N-(3,5-DIETHOXYBENZOYL)-N’-{4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique chemical properties.
Preparation Methods
The synthesis of N-(3,5-DIETHOXYBENZOYL)-N’-{4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}THIOUREA typically involves multi-step organic reactions. One common method includes the reaction of 3,5-diethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-[4-(2-thienylcarbonyl)piperazino]aniline to form the desired thiourea derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(3,5-DIETHOXYBENZOYL)-N’-{4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace specific functional groups in the compound.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired product.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
N-(3,5-DIETHOXYBENZOYL)-N’-{4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}THIOUREA has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including Michael addition and glycosylation reactions.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating infections and cancer.
Industry: The compound is used in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-DIETHOXYBENZOYL)-N’-{4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
N-(3,5-DIETHOXYBENZOYL)-N’-{4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}THIOUREA can be compared with other thiourea derivatives such as:
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen bond donor catalyst in organic synthesis.
N,N-diethyl-N’-(p-nitrobenzoyl)thiourea:
This detailed article provides a comprehensive overview of N-(3,5-DIETHOXYBENZOYL)-N’-{4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}THIOUREA, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H30N4O4S2 |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
3,5-diethoxy-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C27H30N4O4S2/c1-3-34-22-16-19(17-23(18-22)35-4-2)25(32)29-27(36)28-20-7-9-21(10-8-20)30-11-13-31(14-12-30)26(33)24-6-5-15-37-24/h5-10,15-18H,3-4,11-14H2,1-2H3,(H2,28,29,32,36) |
InChI Key |
JRCAMCMZYKTJHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)OCC |
Origin of Product |
United States |
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